

Spectroscopic Profile of Disperse Brown 1: A Technical Guide

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Compound of Interest		
Compound Name:	Disperse Brown 1	
Cat. No.:	B1345095	Get Quote

Introduction

Disperse Brown 1, identified by the Colour Index number 11152, is a monoazo dye utilized in the textile industry for dyeing polyester and other synthetic fibers.[1] Its chemical structure, 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol, gives rise to its characteristic brown color and dyeing properties.[2] A thorough understanding of its spectroscopic characteristics is essential for quality control, analytical identification, and research into its properties and applications. This guide provides a detailed overview of the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of **Disperse Brown 1**. Due to the limited availability of direct experimental data in public databases, this guide combines available information with predictive analysis based on the dye's molecular structure and the spectroscopic properties of its precursors.

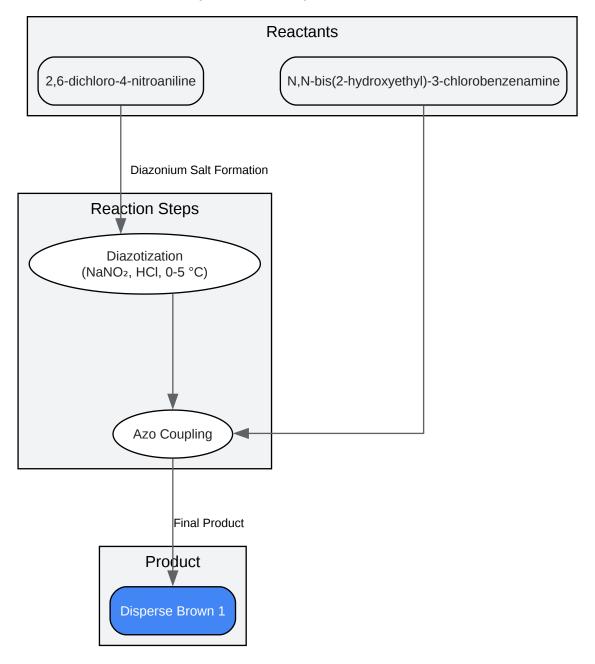
Chemical Structure and Synthesis

Disperse Brown 1 (C₁₆H₁₅Cl₃N₄O₄, Molar Mass: 433.67 g/mol) is synthesized through the diazotization of 2,6-dichloro-4-nitroaniline, followed by an azo coupling reaction with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1]

The synthesis workflow is depicted in the following diagram:



Synthesis of Disperse Brown 1



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Caption: Synthesis workflow of Disperse Brown 1.

Spectroscopic Data Ultraviolet-Visible (UV-Vis) Spectroscopy



UV-Vis spectroscopy of azo dyes is characterized by strong absorption bands in the visible region, which are responsible for their color. These absorptions arise from $\pi \to \pi^*$ electronic transitions within the conjugated system of the molecule. The spectrum of **Disperse Brown 1** exhibits a broad absorption band in the visible range, typical for brown dyes which absorb across a wide range of wavelengths.

Parameter	Value	Reference
λmax (nm)	Not explicitly reported, but the visible spectrum shows a broad absorption between 400 and 600 nm.	[3]
Solvent	Not specified in the available graphical data. Typically measured in solvents like ethanol, acetone, or DMF.	
Appearance	Red-light brown to deep dark brown powder.	[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While an experimental FT-IR spectrum for **Disperse Brown 1** is not readily available, its characteristic absorption bands can be predicted based on its chemical structure and the known spectra of its precursors, such as 2,6-dichloro-4-nitroaniline.



Wavenumber (cm ⁻¹)	Functional Group	Description	
3400 - 3200	O-H stretch	Broad band due to the hydroxyl groups of the ethanolamine moiety.	
3100 - 3000	Aromatic C-H stretch	Characteristic of the benzene rings.	
2950 - 2850	Aliphatic C-H stretch	From the ethylene groups in the N,N-bis(2-hydroxyethyl) substituent.	
1600 - 1585, 1500 - 1400	C=C stretch	Aromatic ring skeletal vibrations.	
~1590 and ~1345	N-O stretch (NO ₂)	Asymmetric and symmetric stretching of the nitro group.	
~1450	N=N stretch	Azo group stretching, often weak or obscured by aromatic ring vibrations.	
1350 - 1250	C-N stretch	Aromatic amine stretching.	
1250 - 1000	C-O stretch	From the primary alcohol groups.	
800 - 600	C-Cl stretch	Characteristic of the chlorinated aromatic rings.	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. In the absence of experimental NMR data for **Disperse Brown 1**, the following tables provide predicted chemical shifts based on its structure and data from analogous compounds.

¹H NMR Predicted Chemical Shifts



Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~8.3	S	2H	Aromatic protons on the dinitrophenyl ring.
~7.5	m	3H	Aromatic protons on the chloroaniline ring.
~4.9	t	2H	-OH protons of the hydroxyethyl groups (can be broad and exchangeable).
~3.8	t	4H	-CH ₂ - protons adjacent to the hydroxyl group (- CH ₂ OH).
~3.6	t	4Н	-CH ₂ - protons adjacent to the nitrogen atom (-N- CH ₂ -).

¹³C NMR Predicted Chemical Shifts

Assignment
Aromatic C-N
Aromatic C-NO ₂
Aromatic C-N=N
Aromatic C-CI
Aromatic C-H
-CH ₂ OH
-N-CH ₂ -
Δ Δ Δ



Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a disperse dye like **Disperse Brown 1**.

UV-Vis Spectroscopy

- Sample Preparation: A dilute solution of **Disperse Brown 1** is prepared by dissolving a small, accurately weighed amount of the dye in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or dimethylformamide). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm. The solvent is used as a reference in the reference cuvette. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

FT-IR Spectroscopy

- Sample Preparation: A small amount of the solid dye powder is mixed with dry potassium bromide (KBr) and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared spectrophotometer.
- Data Acquisition: The FT-IR spectrum is typically recorded from 4000 to 400 cm⁻¹. A
 background spectrum of the KBr pellet or the empty ATR crystal is recorded and
 automatically subtracted from the sample spectrum.

NMR Spectroscopy

• Sample Preparation: Approximately 5-10 mg of the dye is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).



- Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used, and the data is processed with Fourier transformation, phasing, and baseline correction. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for **Disperse Brown 1**. While direct experimental data for FT-IR and NMR are not widely available, a predictive analysis based on the known chemical structure and the properties of its precursors offers valuable insights for researchers, scientists, and professionals in drug development and related fields. The provided experimental protocols serve as a standard methodology for the characterization of this and similar dye molecules.

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